molecular formula C16H14O4 B1609036 Dimethyl 5-phenylisophthalate CAS No. 21991-00-4

Dimethyl 5-phenylisophthalate

Cat. No.: B1609036
CAS No.: 21991-00-4
M. Wt: 270.28 g/mol
InChI Key: GVLNGQSSXSIUGH-UHFFFAOYSA-N
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Description

Dimethyl 5-phenylisophthalate is an organic compound that belongs to the class of phthalate esters. It is characterized by the presence of two ester groups attached to a benzene ring, with a phenyl group at the 5-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Dimethyl 5-phenylisophthalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and plasticizers due to its chemical stability and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 5-phenylisophthalate can be synthesized through the esterification of 5-phenylisophthalic acid with methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the ester bonds. The reaction conditions generally involve refluxing the reactants in the presence of the acid catalyst until the desired ester is formed.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The excess methanol used in the reaction is removed by distillation, and the product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-phenylisophthalate undergoes various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 5-phenylisophthalic acid.

    Reduction: 5-phenylisophthalyl alcohol.

    Substitution: Nitro or halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of dimethyl 5-phenylisophthalate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, influencing cellular processes. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further participate in biochemical reactions. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, affecting their structure and function.

Comparison with Similar Compounds

  • Dimethyl phthalate
  • Diethyl phthalate
  • Dibutyl phthalate
  • Benzyl butyl phthalate

Uniqueness: The phenyl group in dimethyl 5-phenylisophthalate enhances its chemical reactivity and potential for interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

dimethyl 5-phenylbenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-15(17)13-8-12(11-6-4-3-5-7-11)9-14(10-13)16(18)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLNGQSSXSIUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401607
Record name dimethyl 5-phenylisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21991-00-4
Record name dimethyl 5-phenylisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIPHENYL-3,5-DICARBOXYLIC ACID DIMETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of dimethyl 5-(trifluoromethylsulfonyloxy)isophthalate (2.3 g), dihydroxy-phenylborane (1.23 g) and triethylamine (2.0 4 g) in N,N-dimethylformamide (30 ml) was heated at 100° C. and stirred for 3 hours under nitrogen. After evaporating the solvent, the residue was dissolved in a mixture of dichlomethane (100 ml) and water. The organic layer was successively washed with aqueous 10% sodium carbonate solution and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was crystallized from hexane to afford dimethyl 5-phenylisophthalate (1.07 g).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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